1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide
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Overview
Description
1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoquinolinium core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and nitrophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The isoquinolinium core may also participate in electron transfer processes, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide can be compared with other similar compounds, such as:
2-Methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro functional groups but differs in the core structure.
1-(2-methyl-6-nitrophenyl)ethanone: Contains a similar nitrophenyl group but lacks the isoquinolinium core.
The uniqueness of this compound lies in its combination of functional groups and the isoquinolinium core, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61367-78-0 |
---|---|
Molecular Formula |
C18H17IN2O3 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
1-[(2-methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O3.HI/c1-19-11-10-13-6-3-4-7-14(13)17(19)12-15-16(20(21)22)8-5-9-18(15)23-2;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XFKZZXPAKPOLEZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC=C3OC)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
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